molecular formula C9H11N3S2 B1309649 5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588685-93-2

5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1309649
CAS No.: 588685-93-2
M. Wt: 225.3 g/mol
InChI Key: YEQRMXBSHBPNAE-UHFFFAOYSA-N
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Description

5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a thiophene ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Thioethers and disulfides.

Scientific Research Applications

5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The thiol group can form covalent bonds with protein thiols, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dimethylthien-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • 4,5-dimethylthien-3-yl)-1,2,4-triazole

Uniqueness

5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a thiophene ring and a triazole ring, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

3-(4,5-dimethylthiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-5-6(2)14-4-7(5)8-10-11-9(13)12(8)3/h4H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQRMXBSHBPNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C2=NNC(=S)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407329
Record name 5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588685-93-2
Record name 5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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